S-Methyl methanethiosulfonate

描述

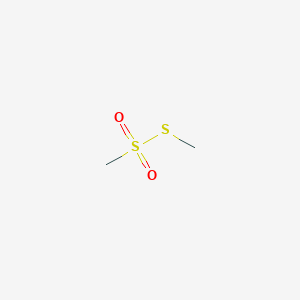

S-Methyl methanethiosulfonate is an organic compound with the molecular formula CH₃SO₂SCH₃. It is commonly used as a reagent in organic synthesis, particularly for the sulfenylation of thiols and thioesters. This compound is known for its ability to act as a cross-linking agent, which makes it valuable in the preparation of polymer networks .

准备方法

Synthetic Routes and Reaction Conditions: S-Methyl methanethiosulfonate can be synthesized through the reaction of dimethyl sulfoxide with sulfur dichloride in the presence of a catalyst such as titanium tetrachloride. The reaction typically takes place in a solvent like 1,2-dichloroethane under reflux conditions for 2-3 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation under reduced pressure to remove any impurities .

Types of Reactions:

Sulfenylation: this compound is commonly used for the sulfenylation of thiols and thioesters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Sulfenylation: Typically involves the use of this compound and a thiol or thioester in the presence of a base such as triethylamine.

Substitution: Requires a nucleophile such as an amine or alcohol to replace the methanesulfonyl group.

Major Products:

Sulfenylation: Produces sulfenylated thiols or thioesters.

Substitution: Results in the formation of substituted methanesulfonates.

科学研究应用

Chemical Applications

Reagent in Organic Synthesis

- MMTS is widely utilized as a reagent for synthesizing thiols and thioesters. It facilitates the introduction of methylthio groups in organic compounds, enhancing the synthesis of various derivatives such as 2-(methylthio)alkanoic acids and 3-methylthio-2-alkanones from substituted malonic esters .

- It serves as a cross-linking agent in polymer chemistry, contributing to the formation of polymer networks.

Modification of Thiol Groups

- MMTS is effective in alkylating thiol groups of protein cysteines, allowing researchers to study enzyme mechanisms by trapping the thiol-disulfide states of proteins. This capability is particularly beneficial for examining redox-sensitive proteins and enzymes .

- The compound's ability to form reversible methylthio mixed disulfides provides an advantage over traditional irreversible alkylating agents, enabling more nuanced studies of protein function .

Biological Applications

Enzyme Regulation Studies

- In biochemical research, MMTS is employed to modify cysteine residues in proteins, thus influencing enzyme activity. For instance, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity by protecting its thiol group from oxidation .

- The compound also plays a role in studying the effects of S-nitrosylation on proteins, which is crucial for understanding various signaling pathways .

Sensor Development

- MMTS has been utilized in developing sensors for protease activity. By blocking structural transitions in papain-like cysteine proteases, it aids in detecting and analyzing protease functions within biological systems .

Agricultural Applications

Pathogen Control

- Recent studies highlight MMTS's potential as an agricultural agent against late blight caused by Phytophthora infestans. It has demonstrated efficacy in inhibiting various life stages of this pathogen with low phytotoxicity .

- The compound's antimicrobial properties suggest its application as a broad-spectrum toxin against plant pathogens, making it a candidate for sustainable agricultural practices .

Toxicological Insights

Acute Toxicity

- Research indicates that MMTS exhibits significant acute toxicity, with an estimated LD50 value of 9.11 mg/kg when administered intraperitoneally in mice. This raises concerns regarding its safety profile for both laboratory and agricultural use .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Reagent for synthesis | Used to synthesize thiols and thioesters; cross-linking agent in polymers |

| Biochemistry | Modification of thiol enzymes | Traps thiol-disulfide states; reversible inhibition of enzymes |

| Sensor Development | Detection of protease activity | Blocks transitions in cysteine proteases for sensor applications |

| Agriculture | Pathogen control | Effective against P. infestans with low phytotoxicity |

| Toxicology | Safety concerns | LD50 value indicates significant acute toxicity |

Case Studies

- Enzyme Activity Modulation : A study demonstrated that treatment with MMTS could reversibly inhibit GAPDH by modifying its cysteine residues, showcasing its utility in enzyme regulation research .

- Agricultural Efficacy : Research conducted on the use of MMTS against late blight revealed that it effectively inhibited pathogen growth while maintaining low toxicity to non-target organisms, supporting its potential as an eco-friendly agricultural solution .

- S-Nitrosylation Studies : MMTS was employed to explore the role of cysteine modifications in enzymatic activities, revealing insights into redox biology and protein functionality .

作用机制

S-Methyl methanethiosulfonate exerts its effects by reacting with thiol groups in proteins and other molecules. The compound forms a reversible sulfenylation, converting thiol groups (-SH) into dithiomethane groups (-S-S-CH₃). This modification can alter the activity of enzymes and other proteins, making it a valuable tool for studying redox biology and enzyme regulation .

相似化合物的比较

- S-Methyl thiomethanesulfonate

- Sodium methanethiosulfonate

- Dimethyl sulfoxide

Comparison: S-Methyl methanethiosulfonate is unique in its ability to reversibly modify thiol groups, making it particularly useful for studying redox-regulated proteins and enzymes. Unlike sodium methanethiosulfonate, which is often used in similar applications, this compound offers greater specificity and control over the modification process .

生物活性

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound recognized for its diverse biological activities, particularly in biochemical research and agricultural applications. This article explores the biological activity of MMTS, focusing on its mechanisms of action, therapeutic potential, and applications in agriculture.

Overview of this compound

MMTS is a derivative of methanethiosulfonate and is primarily used as a reagent in biochemical assays. It has been isolated from various plant sources, including cauliflower, and is known for its ability to modify thiol enzymes and redox-regulated proteins. This modification is crucial for studying enzyme regulation and redox biology, making MMTS a valuable tool in biochemical research .

1. Inhibition of Cysteine Proteases

MMTS serves as a blocking reagent for cysteine proteases such as papain, facilitating the study of protease activity. By modifying the active site cysteine residues, MMTS can inhibit the catalytic function of these enzymes, which is essential for understanding their role in various biological processes .

2. Interaction with STAT3

Recent studies have indicated that MMTS can bind to the SH2 domain of STAT3, a transcription factor involved in cell proliferation and survival. This binding inhibits STAT3 homodimerization, thus exerting antiproliferative effects on cancer cell lines such as HCT-116. The compound's ability to act as a direct inhibitor of STAT3 suggests potential applications in cancer therapy .

3. Antimicrobial Properties

MMTS exhibits antimicrobial activity against various pathogens. Research has shown that it effectively inhibits the growth of Phytophthora infestans, the causative agent of late blight in potatoes. This inhibition occurs with low phytotoxicity, making MMTS a promising candidate for agricultural applications . Additionally, it has demonstrated antimutagenic properties in model organisms like Escherichia coli and Drosophila melanogaster .

Anticancer Activity

A study evaluating methanethiosulfonate derivatives found that MMTS significantly reduced colon tumor incidence when administered during the post-initiation phase of carcinogenesis in rats. The compound's mechanism involves multiple pathways, including direct interaction with oncogenic signaling proteins like STAT3 .

Table 1: Summary of Anticancer Effects of MMTS Derivatives

| Compound | Activity | Cell Line | Mechanism |

|---|---|---|---|

| SMMTS | Antiproliferative | HCT-116 | Inhibition of STAT3 |

| Compound 1 | Moderate antiproliferative | Various tumor lines | Direct binding to SH2 domain |

| Compound 2 | Inhibitory | PC3 xenografts | Indirect pathway modulation |

Agricultural Applications

In agricultural research, MMTS has been studied for its efficacy against plant pathogens. It was found to inhibit different life stages of P. infestans, showing significant promise as a late blight control agent.

Table 2: Efficacy of MMTS Against Plant Pathogens

| Pathogen | Concentration (µg/mL) | Effect on Growth |

|---|---|---|

| P. infestans | 6-30 | Significant inhibition |

| Botrytis cinerea | >100 | No effect |

| Rhizoctonia solani | >100 | No effect |

属性

IUPAC Name |

methylsulfonylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONNSVDNIRXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062739 | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Methyl methanethiosulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266.00 to 267.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2949-92-0 | |

| Record name | S-Methyl methanethiosulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2949-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl methanethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL METHANETHIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0906Z2356U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism remains unclear, studies show MMTS exhibits strong antifungal activity, potentially due to its sulfur-containing structure. Research indicates that dimethyl trisulfide and MMTS, both sulfur-containing compounds, demonstrate significant inhibitory effects against the fungus, reaching up to 100% inhibition in some cases. [] This suggests a possible link between the presence of sulfur and the antifungal properties of MMTS. Further research is needed to elucidate the exact mechanism of action.

A: Yes, MMTS demonstrates a broad range of action. While it exhibits strong anti-oomycete activity against Phytophthora infestans, research indicates non-negligible toxic effects on bacteria, nematodes (Caenorhabditis elegans) and the plant Arabidopsis thaliana. [, ]

ANone: The molecular formula of MMTS is C2H6OS2 and its molecular weight is 126.21 g/mol.

A: Yes, research using in situ Raman spectroscopy has been conducted to differentiate between reversible and irreversible thiol modifications in L-cysteine using MMTS as a model reagent. [] This research provides Raman mode assignments for MMTS which can serve as a benchmark for future investigations. Additionally, gas-phase generation and matrix isolation studies using high-vacuum flash pyrolysis and infrared spectroscopy have provided vibrational frequency characterization of MMTS. []

A: Yes, MMTS finds application as a sulfanylating agent in organic synthesis. For instance, it facilitates the preparation of 2-(methylthio)alkanoic acids from substituted malonic esters. [] Additionally, it plays a role in synthesizing 3-methylthio-2-alkanones from 3-alkyl-2,4-pentanediones. [] It also serves as an effective reagent for introducing a methylthio group in the synthesis of α-(methylthio)benzyl sulfones. []

A: Yes, MMTS is utilized in synthesizing amidine-based polymers. Research shows that reacting pentafluorophenyl acrylate homopolymers with histamine dihydrochloride in the presence of MMTS yields amidine-based acrylamido homopolymers, useful in developing CO2-responsive materials. []

A: While specific QSAR models for MMTS are not extensively discussed in the provided papers, its application in theoretical studies exploring post-translational modifications using mass spectrometry is noteworthy. [] This research highlights the potential for utilizing MMTS in computational models related to protein modifications and analysis. Further investigations exploring its potential in computational chemistry and modeling are warranted.

ANone: While these aspects are essential for understanding the comprehensive profile of MMTS, the provided research papers primarily focus on its antifungal activity, chemical synthesis applications, and some insights into its toxicological profile. Further research is needed to explore these aspects in detail.

ANone: Various tools and resources are crucial for conducting research on MMTS, including:

- Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying MMTS in complex mixtures, such as plant extracts and bacterial cultures. [, , , ]

- High-performance liquid chromatography (HPLC): Employed for separating, identifying, and quantifying MMTS and its degradation products. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: Utilized for structural characterization and studying the interaction of MMTS with other molecules. [, , ]

- In vitro assays: Essential for evaluating the antifungal and antimicrobial activity of MMTS. [, , , ]

- In planta assays: Important for studying the efficacy of MMTS in controlling plant diseases under controlled conditions. [, ]

ANone: While a detailed historical account is not provided in the papers, key milestones in MMTS research include:

- Identification as a natural product: MMTS was first identified in plants like cauliflower (Brassica oleracea var. botrytis). []

- Recognition as a potential bio-antimutagen: Studies have shown that MMTS can suppress chromosome aberrations induced by certain mutagens. [, ]

- Exploration as a potential antifungal agent: Research highlights the potent antifungal activity of MMTS against various plant pathogens, including Phytophthora infestans and Fusarium oxysporum f. sp. cubense. [, , , ]

ANone: MMTS research has fostered collaborations among diverse disciplines, including:

- Plant science and microbiology: Investigating the role of MMTS in plant-microbe interactions and its potential as a biocontrol agent. [, , , ]

- Organic chemistry and chemical biology: Exploring synthetic applications of MMTS and its use in studying thiol-containing biomolecules. [, , , , , , , ]

- Food science and nutrition: Analyzing the presence and potential health benefits of MMTS in food products like sauerkraut. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。